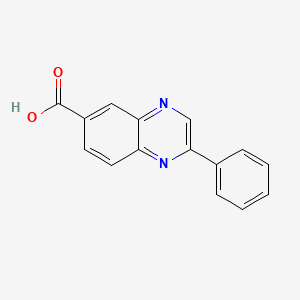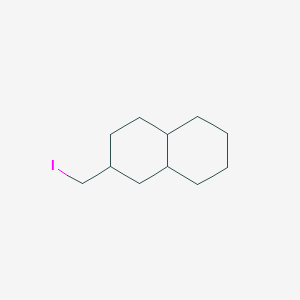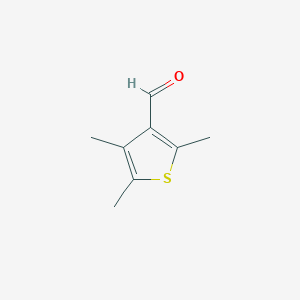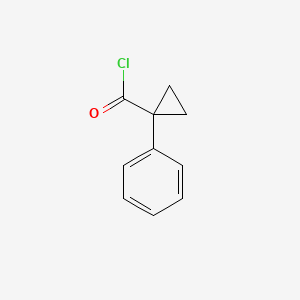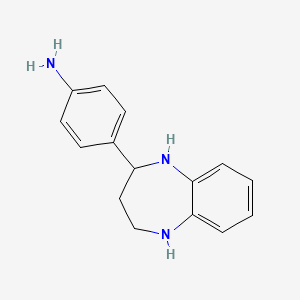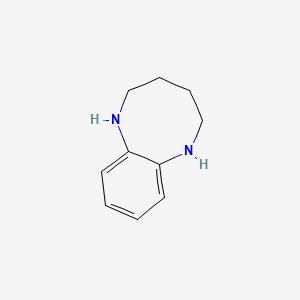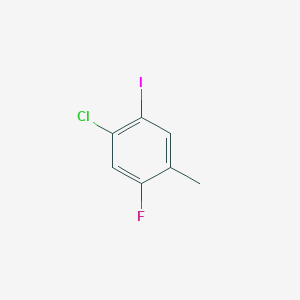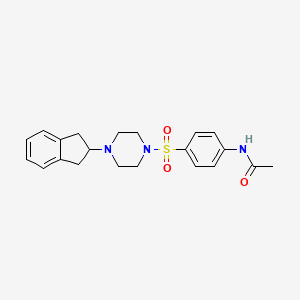
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant), also known as N-[4-(4-indan-2-yl-piperazine-1-sulfonyl)-phenyl]-acetamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Cloning and Expression
Cloning of ALDC Genes : ALDC genes have been cloned from different bacterial sources, including Bacillus brevis and Bacillus subtilis, and expressed in Escherichia coli and Bacillus subtilis. These studies have contributed to understanding the genetic and molecular basis of ALDC function (Diderichsen et al., 1990).
Recombinant Expression in Various Hosts : Recombinant expression of ALDC in various hosts, such as Pichia pastoris and E. coli, has been achieved, highlighting the versatility of the enzyme in different microbial systems (He Wei-ming, 2005).
Enzymatic Characterization and Stability
Purification and Characterization : ALDC has been purified and characterized from Bacillus subtilis, providing insights into its enzymatic properties, such as optimal activity conditions and kinetics (Kan Zhen-rong, 2005).
Improving Stability : Research has focused on enhancing the stability of ALDC, especially in acidic conditions relevant to brewing processes. This has involved techniques like site-directed mutagenesis to improve the enzyme's stability (Xian Zhang et al., 2015).
Structural Studies
- X-ray Crystallographic Studies : Studies have been conducted to understand the structural basis of ALDC’s unique ability to decarboxylate acetolactate. This includes the elucidation of its crystal structure, providing insights into its catalytic mechanism (S. Najmudin et al., 2003).
Applications in Metabolic Engineering and Fermentation
Enhancing Acetoin Production : By genetically manipulating Bacillus subtilis to overexpress ALDC, researchers have successfully enhanced acetoin production, a compound of interest in the food and brewing industries (Xian Zhang et al., 2013).
Fermentation Optimization : Studies on optimizing fermentation conditions for ALDC production in Bacillus subtilis have been conducted, which is crucial for its industrial applications (Yang Chao-ying, 2007).
Safety and Toxicological Evaluation
- Toxicological Evaluation : The safety of ALDC, particularly for use in beer fermentation, has been assessed through various toxicological tests. This includes assessing mutagenic potential and antimicrobial activity (A. S. de Boer et al., 1993).
Eigenschaften
CAS-Nummer |
9025-02-9 |
|---|---|
Produktname |
alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) |
Molekularformel |
C21H25N3O3S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
N-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16(25)22-19-6-8-21(9-7-19)28(26,27)24-12-10-23(11-13-24)20-14-17-4-2-3-5-18(17)15-20/h2-9,20H,10-15H2,1H3,(H,22,25) |
InChI-Schlüssel |
KYLPQCURLYFTQK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



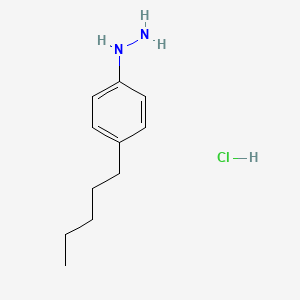
![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)
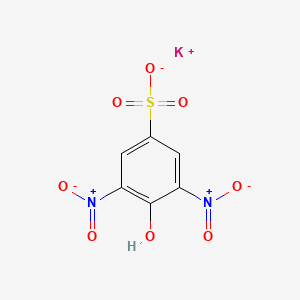
![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)
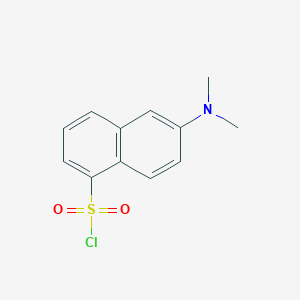
![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)
